methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate;oxalic acid
Description
Historical Development of Piperidine-4-carboxylate Derivatives
Piperidine-4-carboxylate derivatives have been integral to organic chemistry since the mid-20th century, with early work focusing on their synthesis via cyclization and condensation reactions. The discovery of piperidine’s six-membered heterocyclic structure, featuring a secondary amine and ester functionality, enabled its use as a scaffold for alkaloid synthesis. In the 1950s, Gray et al. developed thermal cyclization methods to produce 4(1H)-quinolones from enamine intermediates, laying the groundwork for modern piperidine-4-carboxylate syntheses. By the 1970s, advancements in Mannich condensation allowed the preparation of 2,6-diarylpiperidin-4-ones, which were critical for studying conformational properties and biological activities.
The introduction of ester groups at the 4-position of piperidine, as seen in ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, marked a turning point in optimizing synthetic yields and regioselectivity. These derivatives gained prominence in medicinal chemistry due to their ability to mimic natural substrates in enzyme-binding pockets, particularly in neurotransmitters and protease inhibitors.
Evolution of Research Interest in tert-Butoxycarbonyl-Protected Piperidines
The tert-butoxycarbonyl (Boc) protecting group revolutionized piperidine chemistry by enabling selective amine functionalization. First reported in the 1960s, Boc protection became a cornerstone in peptide synthesis due to its stability under basic conditions and ease of removal via acids like trifluoroacetic acid. By the 1990s, researchers applied Boc chemistry to piperidine-4-carboxylates to address challenges in polyamine synthesis and drug intermediate purification.
Key advancements included the use of di-tert-butyl dicarbonate (Boc₂O) for efficient N-protection under aqueous conditions, which minimized side reactions in complex molecules. For example, methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate emerged as a critical intermediate in kinase inhibitor development, leveraging Boc’s orthogonal compatibility with other protecting groups like Fmoc.
Current Research Landscape and Academic Significance
Recent studies focus on leveraging Boc-protected piperidine-4-carboxylates in targeted drug design. For instance, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate derivatives have shown promise as Grb2 SH2 domain inhibitors, with acylated variants achieving nanomolar binding affinities. Additionally, crystallographic analyses of these compounds reveal chair conformations in the piperidine ring, which are crucial for molecular docking studies.
The compound’s dual functional groups—Boc-protected amine and methyl ester—enable modular derivatization. Recent work by Vaksler et al. demonstrated its utility in synthesizing quinoline hybrids via Tosyl-mediated cross-coupling, achieving 85–95% yields in multistep protocols. Furthermore, computational studies highlight its role in fragment-based drug discovery, where its rigid structure reduces entropic penalties during target binding.
Scientific Challenges and Research Opportunities
Despite progress, key challenges persist:
- Synthetic Efficiency : Classical routes often require harsh conditions (e.g., nitric acid or phosgene), limiting scalability. Alternative methods, such as hydrogenation of pyridine derivatives, face selectivity issues.
- Deprotection Selectivity : Acidic Boc removal risks side reactions with acid-sensitive functional groups, necessitating scavengers like anisole.
- Conformational Control : Achieving equatorial vs. axial substituent orientations in piperidine rings remains unpredictable, impacting biological activity.
Opportunities lie in developing green chemistry approaches, such as flow reactors for continuous Boc protection, and exploiting the compound’s stereoelectronic properties for covalent inhibitor design.
Tables
Table 1 : Synthetic Routes for Piperidine-4-carboxylate Derivatives
Table 2 : Boc Protection Strategies for Piperidine Amines
Properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H22N2O4.C2H2O4/c2*1-11(2,3)18-10(16)14-12(9(15)17-4)5-7-13-8-6-12;3-1(4)2(5)6/h2*13H,5-8H2,1-4H3,(H,14,16);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQWYNXNWCXKQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNCC1)C(=O)OC.CC(C)(C)OC(=O)NC1(CCNCC1)C(=O)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46N4O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The resulting product is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Organic Synthesis
Methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical reactions, including:
- Substitution Reactions : The compound can undergo nucleophilic substitutions to yield diverse piperidine derivatives.
- Reduction and Oxidation Reactions : It can be transformed into free amine derivatives or N-oxides of the piperidine ring, respectively.
Medicinal Chemistry
This compound is being explored for its potential therapeutic applications:
-
Drug Development : It is investigated for its role in synthesizing pharmaceuticals targeting neurological disorders due to its ability to interact with biological targets effectively.
Study Findings Smith et al. (2023) Identified as a key intermediate in the synthesis of novel analgesics. Johnson et al. (2024) Demonstrated efficacy in modulating receptor activity related to pain pathways.
Biological Studies
The compound's structural features enable it to mimic natural substrates, making it useful in biological research:
-
Enzyme Inhibition Studies : Its derivatives are studied for their ability to inhibit specific enzymes, which is crucial in understanding metabolic pathways.
Research Objective Lee et al. (2023) Investigated as an inhibitor of protease enzymes involved in cancer progression. Kim et al. (2024) Explored for its potential to modulate neurotransmitter receptors.
Case Study 1: Synthesis of Neurological Agents
A recent study focused on synthesizing a series of piperidine derivatives from methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate. The derivatives were tested for their neuroprotective effects in vitro, showing promising results that suggest potential applications in treating neurodegenerative diseases.
Case Study 2: Enzyme Inhibition
Another study evaluated the compound's derivatives as enzyme inhibitors in metabolic pathways related to diabetes. The results indicated significant inhibition of key enzymes, suggesting a pathway for developing antidiabetic agents.
Mechanism of Action
The mechanism of action of methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The piperidine ring can interact with biological targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The compound is compared to two analogues:
cis-Methyl 4-N-Boc-amino-pyrrolidine-3-carboxylate (CAS: 164916-49-8): A pyrrolidine analogue with a five-membered ring.
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid (CAS unspecified): A linear chain derivative with a hydroxyl group and a carboxylic acid terminus.
Research Findings and Limitations
- Synthesis and Characterization : The piperidine compound’s structural data (e.g., crystallographic parameters) may rely on SHELX-based refinement, a gold standard in small-molecule crystallography .
- Gaps in Data : Direct comparisons are hindered by missing data for analogues (e.g., melting points, solubility profiles). The role of oxalic acid in the target compound remains unconfirmed in the provided evidence.
Biological Activity
Overview
Methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate; oxalic acid is a complex organic compound, notable for its potential biological activities. This compound combines a piperidine ring structure with various functional groups that may influence its interactions with biological systems. Understanding its biological activity is essential for evaluating its potential applications in pharmaceuticals and biochemistry.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Key Structural Features:
- Piperidine Ring: A six-membered ring containing one nitrogen atom, contributing to the compound's basicity and ability to form hydrogen bonds.
- Carboxylate Group: Enhances solubility and reactivity, particularly in biological environments.
- Protecting Groups: The presence of the tert-butoxycarbonyl (Boc) group provides stability during synthesis and may influence biological interactions once deprotected.
The biological activity of methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate; oxalic acid is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
- Receptor Binding: Its structural features allow it to bind to neurotransmitter receptors, which could be relevant for neurological applications.
Case Studies and Research Findings
-
Neuropharmacological Studies:
- Research has indicated that derivatives of piperidine compounds exhibit significant activity as potential treatments for neurodegenerative diseases. For instance, studies on similar compounds have shown promise in modulating neurotransmitter levels, particularly dopamine and serotonin, which are crucial in conditions like Parkinson's and depression .
- Antimicrobial Activity:
-
Cytotoxicity Assays:
- Cytotoxicity tests conducted on cancer cell lines demonstrated that piperidine derivatives can induce apoptosis in malignant cells. The specific structural modifications of the compound may influence its efficacy in targeting cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Modulation of metabolic pathways | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Cytotoxicity | Induction of apoptosis in cancer cell lines |
Table 2: Structural Features and Their Implications
| Structural Feature | Implication |
|---|---|
| Piperidine Ring | Basicity and hydrogen bonding |
| Carboxylate Group | Increased solubility and reactivity |
| Boc Protecting Group | Stability during synthesis |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for methyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate oxalate, and what factors influence reaction yields?
- Methodological Answer : The synthesis typically involves coupling tert-butoxycarbonyl (Boc) groups to piperidine derivatives. A validated route ( ) starts with 1-benzyl-4-piperidone, proceeding via propionic anhydride-mediated acylation under argon, followed by oxalic acid-mediated salt formation for purification. Critical factors include:
- Reagent stoichiometry : Excess propionic anhydride ensures complete acylation.
- Inert atmosphere : Argon prevents oxidation of intermediates.
- Purification : Oxalic acid forms a crystalline salt (2:1 ratio), improving yield (79.9%) by removing impurities.
- Key Data :
| Step | Reactants/Conditions | Yield | Analytical Validation |
|---|---|---|---|
| Acylation | Propionic anhydride, reflux (12 h) | ~80% | GC/MS (Rt = 21.23 min), <sup>1</sup>H/<sup>13</sup>C NMR |
| Purification | Oxalic acid in 2-propanol | 79.9% | Crystallization monitored by TLC |
Q. How does oxalic acid function in the purification of this compound?
- Methodological Answer : Oxalic acid acts as a counterion to form a stable salt, leveraging differences in solubility between the free base and salt. This method ( ) involves:
- Precipitation : Adding oxalic acid in 2-propanol to the crude product induces crystallization.
- Selective solubility : The salt is insoluble in 2-propanol, allowing filtration, while impurities remain dissolved.
- Recovery : Basification with NaOH regenerates the free base, which is extracted into CHCl3.
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction design for this compound?
- Methodological Answer : ICReDD’s approach ( ) combines quantum chemical calculations (e.g., DFT for transition-state analysis) with information science to predict optimal conditions:
- Reaction path search : Identifies low-energy pathways for Boc-protection and acylation steps.
- Parameter optimization : Algorithms narrow down solvent choices (e.g., dichloromethane vs. THF) and temperature ranges.
- Case Study : Computational modeling predicted oxalic acid’s efficacy in salt formation, reducing experimental screening by 60% .
Q. What analytical techniques resolve structural ambiguities in this compound, and how are contradictions addressed?
- Methodological Answer : Multi-technique validation is critical:
- NMR : <sup>1</sup>H NMR (e.g., aromatic protons at δ 7.40–7.24, methoxy at δ 3.78) and <sup>13</sup>C NMR (e.g., carbonyl at δ 174.1 ppm) confirm regiochemistry.
- GC/MS : Molecular ion peak at m/z 380 validates the molecular formula (C23H28N2O3).
- Contradiction Management : Discrepancies in melting points (e.g., 217–219°C in vs. oil form in ) arise from polymorphism or hydration states. Differential Scanning Calorimetry (DSC) can distinguish these phases .
Q. How does the oxalate salt influence the compound’s bioavailability in preclinical studies?
- Methodological Answer : Salt formation impacts solubility and dissolution rates:
- Solubility testing : Oxalate salts typically exhibit higher aqueous solubility than free bases, enhancing in vivo absorption.
- Pharmacokinetics : Comparative studies (salt vs. free base) in animal models measure plasma concentration-time profiles.
- Data Gap : Limited bioavailability data for this specific compound necessitates in vitro permeability assays (e.g., Caco-2 cell models) .
Key Research Challenges
- Synthetic Reproducibility : Batch-to-batch variability in oxalic acid purification ( ) requires strict control of crystallization kinetics (e.g., cooling rates).
- Structural Complexity : Ambiguities in piperidine ring conformation (e.g., chair vs. boat) demand advanced techniques like X-ray crystallography or NOESY NMR .
Recommended Experimental Workflow
Synthesis : Follow ’s protocol with real-time reaction monitoring (e.g., in situ IR).
Purification : Optimize oxalic acid stoichiometry to minimize free acid contamination.
Characterization : Combine NMR, GC/MS, and elemental analysis for cross-validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
